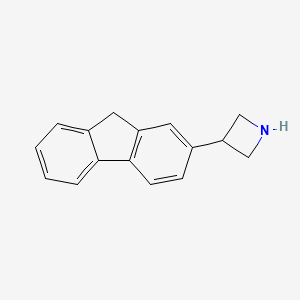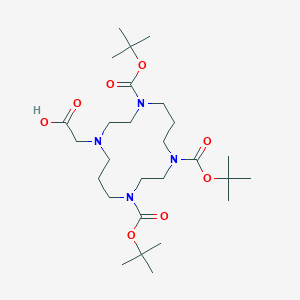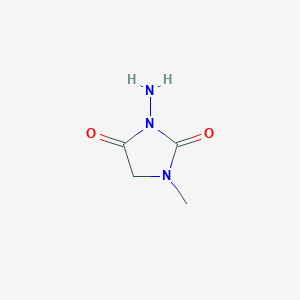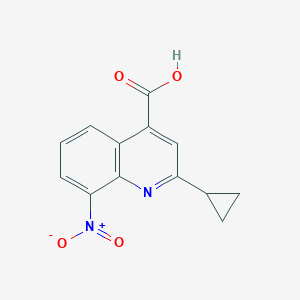
Undecyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl dihydrogen phosphate, also known as 11-mercapto-1-undecyl dihydrogen phosphate, is a compound with the molecular formula C11H25O4PS. It is a derivative of phosphoric acid and is characterized by the presence of an undecyl chain attached to the phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl dihydrogen phosphate can be synthesized through the reaction of 11-mercaptoundecanol with phosphoric acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the phosphate ester bond. The reaction conditions often include elevated temperatures and the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and heating can help in scaling up the production while maintaining the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Undecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines and alcohols can react with the phosphate group.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide
Major Products Formed
Oxidation: Formation of disulfides.
Substitution: Formation of substituted phosphates.
Hydrolysis: Formation of phosphoric acid and the corresponding alcohol
Scientific Research Applications
Undecyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents
Mechanism of Action
The mechanism of action of undecyl dihydrogen phosphate involves its interaction with molecular targets such as proteins and lipids. The phosphate group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function. Additionally, the undecyl chain can interact with lipid bilayers, altering membrane properties and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 11-Mercaptoundecylphosphoric acid
- 12-Mercaptododecylphosphonic acid
- 11-Phosphonoundecyl acrylate
- 11-Hydroxyundecylphosphonic acid
Uniqueness
Undecyl dihydrogen phosphate is unique due to its specific combination of a long alkyl chain and a phosphate group, which imparts distinct properties such as enhanced hydrophobicity and the ability to form stable self-assembled monolayers. These characteristics make it particularly useful in applications requiring surface modification and interaction with biological membranes .
Properties
Molecular Formula |
C11H25O4P |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
undecyl dihydrogen phosphate |
InChI |
InChI=1S/C11H25O4P/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14/h2-11H2,1H3,(H2,12,13,14) |
InChI Key |
VAIOGRPEROWKJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)







![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)


![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)


